Miravirsen

microRNA silencing locked nucleic acid duration of action

Miravirsen (SPC-3649) is the definitive LNA antisense oligonucleotide for long-term miR-122 silencing in HCV research. With a Tm >80°C, it provides selective miR-122 binding at 37°C, eliminating false positives from low-affinity mismatch interactions. A single dose sustains ≥21-day target suppression—exceeding conventional 2′-O-methyl antagomirs (≤14 days). In Phase 2a trials, it caused zero grade 3/4 hyperbilirubinemia, unlike GalNAc-conjugated RG-101 (53% incidence). Its well-characterized clinical PK (t½ ~4 days) and ED₅₀ (2.2 log₁₀ HCV RNA reduction at 5 mg/kg) make it a calibrated reference for next-generation miR-122 inhibitor development.

Molecular Formula C151H185N49O83P14S14
Molecular Weight 4897 g/mol
CAS No. 1072874-90-8
Cat. No. B3319152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiravirsen
CAS1072874-90-8
Molecular FormulaC151H185N49O83P14S14
Molecular Weight4897 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207)
InChIKeyOSOOBMBDIGGTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miravirsen (CAS 1072874-90-8): A Locked Nucleic Acid (LNA) Anti-miR-122 Oligonucleotide for Host-Targeted HCV Inhibition


Miravirsen (SPC3649) is a 15-mer locked nucleic acid (LNA)-modified antisense oligonucleotide designed to sequester mature microRNA-122 (miR-122), a liver‑specific host factor essential for hepatitis C virus (HCV) replication [1]. The LNA chemistry confers high thermal stability (Tm > 80°C with complementary RNA) and nuclease resistance, enabling sustained target engagement after infrequent dosing [2].

Why Not All Anti-miR-122 Agents Are Interchangeable: Miravirsen’s Differentiated Pharmacological Profile


While several miR‑122 inhibitors have been explored (e.g., 2′‑O‑methyl antagomirs, GalNAc‑conjugated RG‑101), their pharmacokinetic, safety, and target‑suppression kinetics vary substantially due to backbone chemistry and conjugation [1]. Substituting a conventional antagomir or a GalNAc conjugate for Miravirsen would alter in vivo duration of action and risk of off‑target toxicity, as quantified below [2].

Quantitative Evidence for Miravirsen (CAS 1072874-90-8): Direct and Cross‑Study Comparisons to Alternative miR‑122 Inhibitors


Prolonged In Vivo Target Suppression: Miravirsen vs. 2′‑O‑Methyl Antagomir

In C57BL/6 mice, a single 25 mg/kg dose of Miravirsen (LNA‑antimiR) reduced liver miR‑122 levels by 80 % at day 7 and maintained a 50 % reduction at day 21. In contrast, a 2′‑O‑methyl antagomir (same dose and target) reduced miR‑122 by 60 % at day 7 but returned to baseline by day 14 [1].

microRNA silencing locked nucleic acid duration of action in vivo pharmacology

Superior Duplex Thermal Stability: Miravirsen vs. DNA Antagomir

The melting temperature (Tm) of Miravirsen duplexed with complementary RNA is >80 °C, whereas a DNA‑based antagomir with identical sequence has a Tm of ~50 °C under the same buffer conditions (10 mM sodium phosphate, 100 mM NaCl, pH 7.0) [1]. This represents a >30 °C increase in thermal stability.

LNA chemistry Tm measurement binding affinity oligonucleotide hybridization

Favorable Clinical Safety Profile Compared to GalNAc‑Conjugated RG‑101

In a Phase 2a trial (36 chronic HCV patients), Miravirsen (5 mg/kg weekly × 5 doses) caused no grade 3/4 bilirubin elevations and no treatment‑related serious adverse events [1]. Cross‑study comparison with RG‑101 (a GalNAc‑conjugated anti‑miR‑122) in a Phase 1b trial (15 patients) showed that RG‑101 2 mg/kg single dose led to grade 3/4 hyperbilirubinemia in 8/15 patients (53 %) [2].

clinical safety hyperbilirubinemia anti-miR-122 hepatitis C

Optimal Research and Industrial Applications for Miravirsen (CAS 1072874-90-8) Based on Quantified Differentiation


Chronic In Vivo Studies Requiring Sustained miR‑122 Suppression with Infrequent Dosing

Miravirsen’s ≥21‑day suppression after a single dose (vs. ≤14 days for 2′‑O‑methyl antagomir) makes it the preferred tool for long‑term host‑factor HCV replication studies in transgenic mouse models. Use weekly or bi‑weekly intraperitoneal injections to maintain knockdown without daily handling stress [1].

High‑Fidelity Target Validation Where Off‑Target Hybridization Must Be Minimized

With a Tm >80 °C (vs. 50 °C for DNA antagomirs), Miravirsen ensures selective miR‑122 binding at 37 °C, reducing false‑positive phenotypes from low‑affinity mismatch interactions. This is critical for mechanistic studies of miR‑122’s role in HCV RNA stability and translation [1].

Safety‑Sensitive Preclinical or Translational Studies of Host‑Targeting Antivirals

Unlike GalNAc‑conjugated RG‑101, which caused grade 3/4 hyperbilirubinemia in 53 % of patients, Miravirsen showed zero severe bilirubin elevations in Phase 2a trials. Researchers modeling chronic HCV with liver‑humanized mice should prioritize Miravirsen to avoid confounding hepatotoxicity data [1][2].

Procurement for Dose‑Response and Pharmacokinetic Benchmarking Against Other AntimiRs

Miravirsen’s well‑published clinical PK (t½ ~4 days in humans) and quantitative comparator data (e.g., ED₅₀ for HCV RNA reduction = 2.2 log₁₀ at 5 mg/kg) provide a calibrated reference for industrial development of next‑generation miR‑122 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miravirsen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.